1,3-Bis(trichlorosilyl)propane
Description
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Structure
3D Structure
Properties
IUPAC Name |
trichloro(3-trichlorosilylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKTCCADNRZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459957 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-50-1 | |
| Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trichlorosilyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Condensation:the Newly Formed, Highly Reactive Silanol Groups then Condense with Each Other to Form Stable Siloxane Si O Si Bonds, Releasing a Molecule of Water.benchchem.commdpi.comthis Polycondensation Process Continues, Creating a Cross Linked, Three Dimensional Inorganic Polysiloxane Network with Organic Propane Groups Integrated Directly into the Structure.benchchem.com
Applications in Surface Science and Functional Coatings
The dual reactivity of this compound makes it an excellent agent for modifying surfaces and forming protective coatings. Its ability to form covalent bonds with both substrates and itself leads to the creation of robust, dense, and stable surface layers.
The trichlorosilyl groups of this compound can react with hydroxyl (-OH) groups present on the surfaces of many materials, such as glass, silicon wafers, and various metals. gelest.com This reaction covalently grafts the molecule to the substrate. The general mechanism involves:
Hydrolysis of one or both trichlorosilyl groups to form reactive silanols. gelest.com
Hydrogen Bonding between the silanol groups and the surface hydroxyls. gelest.com
Condensation during a drying or curing step, which forms a covalent Si-O-Substrate linkage and releases water. gelest.com
Because the molecule is bifunctional, the second silyl (B83357) group can either bond to the surface as well, creating a stable, low-profile loop, or react with adjacent molecules. This cross-linking capability allows for the formation of a dense, self-assembled monolayer or a thicker polymeric film that durably alters the surface properties of the substrate.
Sol-gel derived coatings are highly valued for protecting metals and alloys from corrosion and wear, particularly in demanding environments like aerospace. google.comceitec.cz Patents for sol-gel compositions designed for coating aerospace alloys explicitly list this compound as a suitable silane (B1218182) cross-linking agent. google.comgoogle.com
In these applications, the organosilane is a key component of a sol-gel mixture that may also include other precursors (like metal alkoxides), catalysts, and corrosion inhibitors. google.comgoogle.com When applied to an alloy surface, the mixture undergoes hydrolysis and condensation to form a resilient, cross-linked hybrid organic-inorganic coating. The organic propane groups integrated into the silica-like network can enhance the flexibility and adhesion of the coating, while the dense siloxane network provides a strong barrier against environmental degradation. google.comacs.org
| Coating Component | Function in Sol-Gel Formulation |
| Organosilane Precursor | Forms the primary cross-linked network. (e.g., this compound) google.comgoogle.com |
| Organometallic Precursor | Improves coating stability and adhesion to the metal substrate. (e.g., Zirconium or Titanium alkoxides) google.com |
| Catalyst | Controls the rate of hydrolysis and condensation reactions. (e.g., Acetic acid, Nitric acid) google.comgoogle.com |
| Solvent/Water | Acts as a reactant for hydrolysis and a medium for the sol. google.com |
| Table 3: Typical Components of a Sol-Gel Coating for Aerospace Applications. |
Utilization in Film-Forming and Dielectric Materials
This compound serves as a key precursor molecule in the synthesis of advanced materials, particularly for the fabrication of thin films and dielectric layers. Its bifunctional nature, featuring two trichlorosilyl groups separated by a flexible propane linker, allows for the formation of cross-linked and structured organosilicon networks. These materials are explored for applications in microelectronics and optics, where properties like dielectric constant, thermal stability, and refractive index are critical. The primary methods for creating films from this compound include chemical vapor deposition (CVD) and the synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) derivatives for subsequent film formation.
Chemical Vapor Deposition (CVD) for Low-k Insulators
Research has demonstrated the use of this compound in normal pressure chemical vapor deposition (CVD) to create silica-based films with low dielectric constants (low-k), which are desirable for inter-metal insulators in large-scale integration (LSI) circuits. titech.ac.jp In this process, this compound vapor is mixed with water vapor and carried by a nitrogen gas into a hot wall chamber. titech.ac.jp The resulting chemical reaction forms a film with a network structure that can be described as O₃/₂-Si-C₃H₆-Si-O₃/₂, preserving the propyl bridge from the precursor molecule. titech.ac.jp
The properties of these films have been compared with those derived from similar precursors containing shorter alkane chains, specifically bis(trichlorosilyl)methane (B1586081) and bis(trichlorosilyl)ethane. While the film derived from this compound (propane film) shows potential for a low dielectric constant, its thermal conductivity was found to be significantly lower than that of the methane-derived film and comparable to organic spin-on-glass (SOG) films. titech.ac.jp Researchers note that the dielectric constant of the propane film could be improved by sufficient dehydration, though this process would not enhance its thermal conductivity. titech.ac.jp
| Film Type (Precursor) | Dielectric Constant | Normalized Thermal Conductivity | Network Structure |
|---|---|---|---|
| Propane Film (this compound) | ~3.2 | ~0.5 | O₃/₂-Si-C₃H₆-Si-O₃/₂ |
| Ethane (B1197151) Film (1,2-Bis(trichlorosilyl)ethane) | ~3.5 | ~0.5 | O₃/₂-Si-C₂H₄-Si-O₃/₂ |
| Methane Film (Bis(trichlorosilyl)methane) | ~2.7 | ~1.0 | O₃/₂-Si-CH₂-Si-O₃/₂ |
| PECVD-SiO₂ (Reference) | ~4.1 | 1.0 | SiO₂ |
| Organic-SOG (Reference) | ~2.8 | ~0.5 | N/A |
Precursor for Optically Transparent POSS Films
This compound is also utilized in the synthesis of dumbbell-shaped, trifluoropropyl-substituted Polyhedral Oligomeric Silsesquioxane (POSS) derivatives. acs.org Specifically, the propane-linked POSS derivative (POSS-DP) is prepared by reacting this compound with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium (B8492382) silanolate. acs.org
This POSS-DP material can be processed to form high-quality, optically transparent films. The films are created by spin coating a hexafluorobenzene (B1203771) solution of POSS-DP onto a substrate, followed by a brief baking period at 100 °C. acs.org These resulting films exhibit a low refractive index, making them suitable for optical applications. Unlike some related POSS derivatives that form opaque films, the propane-linked version yields clear coatings, demonstrating the critical role of the linker in determining the final material properties. acs.org
| Property | Finding |
|---|---|
| Precursor | Dumbbell-shaped POSS derivative from this compound (POSS-DP) |
| Film Formation Method | Spin coating followed by baking at 100 °C for 3 minutes |
| Film Appearance | Optically Transparent |
| Refractive Index | 1.38 to 1.39 |
| Classification | Low temperature processing, low refractive index material |
In addition to these specific applications, this compound is noted for its ability to form mesoporous sol-gel structures, further highlighting its versatility as a building block for advanced materials with controlled porosity and structure. gelest.com
Fundamental Chemical Reactivity and Controlled Transformations of 1,3 Bis Trichlorosilyl Propane
Hydrolysis and Condensation Behavior Leading to Siloxane Networks
The reactivity of 1,3-bis(trichlorosilyl)propane is significantly influenced by the presence of two trichlorosilyl (B107488) (-SiCl₃) groups. These groups are highly susceptible to nucleophilic attack, particularly by water and other protogenic solvents, which dictates the compound's stability and its application as a precursor for siloxane-based materials.
This compound exhibits pronounced reactivity towards protogenic solvents, such as water and alcohols, as well as atmospheric moisture. gelest.com The silicon-chlorine (Si-Cl) bonds are highly labile and readily undergo hydrolysis. gelest.com This reaction is rapid and results in the liberation of hydrogen chloride (HCl) gas. gelest.comamazonaws.com The initial step of hydrolysis involves the substitution of chlorine atoms with hydroxyl (-OH) groups, forming silanol (B1196071) intermediates. This process can be described sequentially, although the reactions can occur simultaneously after the initial hydrolysis. gelest.com
The high sensitivity to moisture necessitates that handling and storage of this compound be conducted under a dry, inert atmosphere to maintain its chemical integrity. amazonaws.com The release of corrosive HCl gas upon contact with moisture is a significant consideration for its handling and in the design of reaction systems. gelest.comamazonaws.com
The silanol groups formed during the hydrolysis of this compound are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), with the concurrent elimination of water. This polycondensation process is the basis for the formation of oligomeric and polymeric siloxane structures. gelest.com
Initially, condensation between silanol groups leads to the formation of short-chain oligomers. gelest.com As the reaction progresses, these oligomers can further react, leading to the development of larger, cross-linked polymeric networks. The propane (B168953) bridge between the two silicon atoms provides a degree of flexibility to the resulting polymer, influencing its final structural and material properties.
The sol-gel process is a common method for controlling the hydrolysis and condensation of silane (B1218182) precursors like this compound to form well-defined materials. By carefully controlling reaction parameters such as pH, water-to-silane ratio, solvent, and temperature, it is possible to direct the formation of specific oligomeric and polymeric structures, including mesoporous sol-gel structures. gelest.comnih.gov The structure of the resulting xerogels is highly dependent on the nature of the precursor. acs.org
Ligand Exchange and Derivatization Strategies
The reactivity of the Si-Cl bonds in this compound is not limited to hydrolysis. These bonds can be readily substituted by a variety of nucleophiles, enabling the synthesis of a wide range of functionalized derivatives and advanced precursors. This versatility makes this compound a valuable starting material in organosilicon chemistry.
A key derivatization strategy involves the alcoholysis of this compound to form its trialkoxysilyl analogs, such as 1,3-bis(triethoxysilyl)propane. This transformation is typically achieved by reacting this compound with an alcohol, often in the presence of a base to neutralize the HCl byproduct.
The resulting 1,3-bis(trialkoxysilyl)alkanes are valuable precursors in their own right, particularly in sol-gel processes. acs.org Their hydrolysis and condensation rates are generally more moderate and controllable compared to their trichlorosilyl counterparts, allowing for finer control over the final material properties. For example, 1,3-bis(triethoxysilyl)propane has been studied for its intramolecular condensation reactions which can lead to cyclic disilsesquioxanes. acs.org
Beyond alcoholysis, the chlorosilyl groups can be replaced by a variety of other functional groups through nucleophilic substitution reactions. For instance, reaction with amines can yield silylamines. These functionalization reactions open up pathways to a diverse array of 1,3-bis(silyl)propane derivatives with tailored chemical and physical properties.
These functionalized derivatives can serve as building blocks for more complex molecular architectures and materials. For example, they can be used in the synthesis of hybrid organic-inorganic polymers and as coupling agents to modify the surface of materials. The ability to introduce different functionalities allows for the precise tuning of properties such as solubility, reactivity, and thermal stability.
Considerations for Reaction Environment and Incompatible Reagents
Due to its high reactivity, the successful handling and use of this compound in chemical transformations requires careful consideration of the reaction environment and the avoidance of incompatible substances.
The compound must be stored in a tightly sealed container under a dry, inert atmosphere to prevent premature hydrolysis from atmospheric moisture. amazonaws.comalfa-chemistry.com All reactions should be carried out in a well-ventilated area to safely manage the release of HCl gas. gelest.comechemi.com
Table 1: Incompatible Materials and Conditions for this compound
| Incompatible Substance/Condition | Reason for Incompatibility |
|---|---|
| Water / Moisture | Rapid hydrolysis, releasing corrosive hydrogen chloride gas. gelest.comamazonaws.com |
| Alcohols | Reacts to form alkoxysilanes and hydrogen chloride. gelest.comamazonaws.com |
| Amines | Reacts to form silylamines and hydrogen chloride. gelest.comamazonaws.com |
| Oxidizing Agents | Can lead to vigorous or explosive reactions. gelest.comamazonaws.com |
Advanced Materials Synthesis Employing 1,3 Bis Trichlorosilyl Propane
Precursor in Sol-Gel Processing for Hybrid Materials
The sol-gel process is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution (sol) into a gel-like network. 1,3-Bis(trichlorosilyl)propane is particularly suited for this process due to the high reactivity of its terminal silyl (B83357) groups.
The formation of a stable sol-gel network from this compound proceeds through a two-step reaction mechanism: hydrolysis followed by condensation. The trichlorosilyl (B107488) (-SiCl₃) groups are highly sensitive and react rapidly with water or other protic solvents. gelest.com
Polymerization Chemistry and Cross Linking Roles of 1,3 Bis Trichlorosilyl Propane
Integration into Polymer Matrices as a Bridging Monomer
The primary role of 1,3-bis(trichlorosilyl)propane in polymer chemistry is to act as a bridging monomer. In this capacity, it connects inorganic silica-like units with organic propyl segments, leading to the formation of organic-inorganic hybrid materials known as bridged polysilsesquioxanes. osti.gov The general structure of the resulting polymer can be represented as [—O₃/₂Si—(CH₂)₃—SiO₃/₂—]n.
The integration process typically occurs via a sol-gel reaction. The trichlorosilyl (B107488) groups of the monomer are highly susceptible to hydrolysis, reacting with water to form reactive silanol (B1196071) (Si-OH) groups and liberating hydrogen chloride. These silanol groups then undergo condensation reactions with each other, or with other silanols in the system, to form stable siloxane (Si-O-Si) bonds. This polycondensation process builds a three-dimensional, cross-linked network. The propane (B168953) chain remains intact as a covalent bridge between the silicon atoms, imparting a degree of flexibility and organic character to the otherwise rigid inorganic silica (B1680970) network. osti.gov This molecular-level combination of distinct organic and inorganic components allows for the creation of materials with a unique blend of properties, such as the thermal stability of ceramics and the processability of polymers.
Cross-linking Efficacy in Organic-Inorganic Hybrid Polymers and Blends
The efficacy of this compound as a cross-linking agent is rooted in the trifunctionality of its silyl (B83357) groups. Each silicon atom can form up to three siloxane bonds, leading to the potential for dense, highly cross-linked networks. osti.gov This capability is fundamental to the formation of organic-inorganic hybrid polymers and gels.
In the sol-gel polymerization of its close analog, 1,3-bis(triethoxysilyl)propane, the process typically leads to the formation of insoluble, highly crosslinked propylene-bridged polysilsesquioxane gels. osti.gov The final structure and properties of these materials, such as porosity, are heavily dependent on the reaction conditions and the nature of the precursor. acs.org The ability to form a robust, cross-linked network makes this monomer a valuable component for creating stable hybrid materials where the organic bridges are periodically arranged within an inorganic matrix.
Intramolecular Cyclization Phenomena in Bis(silyl)alkane Polymerizations
A significant and competing reaction pathway in the polymerization of bis(silyl)alkanes like this compound is intramolecular cyclization. acs.orgresearchgate.net Instead of exclusively forming intermolecular bridges to build a polymer network, the two silyl groups on the same molecule can react with each other, particularly under specific catalytic conditions. acs.orgunt.edu This phenomenon has a substantial impact on the polymerization process, often lengthening gel times and leading to the formation of distinct cyclic species. acs.orgresearchgate.net
Research conducted on the closely related 1,3-bis(triethoxysilyl)propane has shown a strong preference for forming a six-membered cyclic disilsesquioxane through an intramolecular condensation reaction, especially under acidic conditions. osti.govacs.orgresearchgate.net This occurs when the silanol groups at opposite ends of the propyl chain react with each other, effectively "biting back" to form a ring structure instead of reacting with another monomer molecule to propagate a polymer chain. osti.gov
The formation of these cyclic structures is a significant finding, as they are relatively unreactive monomers that can hinder the formation of the expected bridged polysilsesquioxane gel. osti.govunt.edu Further reactions can occur where these monomeric cyclic disilsesquioxanes dimerize to form more complex tricyclic structures containing a thermodynamically stable eight-membered siloxane ring. osti.govunt.edu The deliberate synthesis and isolation of these cyclic compounds in gram quantities have confirmed their stability. osti.gov
Table 1: Cyclization Products from 1,3-Bis(triethoxysilyl)propane Polymerization
| Precursor Monomer | Primary Cyclization Product | Ring Size | Subsequent Product |
|---|
The balance between polymerization (gelation) and intramolecular cyclization is heavily influenced by the choice of catalyst, primarily distinguishing between acidic and basic conditions. acs.org
Acidic Conditions: Under acid-catalyzed sol-gel polymerization (e.g., using HCl), 1,3-bis(triethoxysilyl)propane shows a pronounced tendency to form the six-membered cyclic disilsesquioxane. osti.govacs.orgunt.edu This pathway is driven by the favorable thermodynamics of forming a six-membered ring and a reduction in the reactivity of the molecule as condensation proceeds. unt.edu The prevalence of this intramolecular cyclization explains the difficulties often encountered in forming gels under acidic catalysis. osti.govunt.edu
Basic Conditions: In contrast, using a base catalyst like sodium hydroxide (B78521) (NaOH) promotes rapid polymerization and gel formation. acs.org Under these conditions, the rate of intermolecular condensation significantly outpaces the intramolecular cyclization reaction. acs.org However, even though the monomeric cyclic species cannot be isolated due to the rapid gelation, spectroscopic analysis (such as CP MAS ²⁹Si NMR) of the final polymer reveals that some cyclic structures are still incorporated within the cross-linked network. acs.org This indicates that while intermolecular reactions dominate, cyclization is not entirely suppressed.
Table 2: Effect of Catalytic Conditions on Polymerization Outcome
| Catalytic Condition | Dominant Reaction Pathway | Primary Product(s) | Gel Formation |
|---|---|---|---|
| Acidic (e.g., HCl) | Intramolecular Cyclization | Monomeric and dimeric cyclic disilsesquioxanes | Slow / Difficult osti.govunt.edu |
| Basic (e.g., NaOH) | Intermolecular Polymerization | Cross-linked polysilsesquioxane gel | Rapid acs.org |
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula / General Structure |
|---|---|
| This compound | Cl₃Si(CH₂)₃SiCl₃ |
| 1,3-Bis(triethoxysilyl)propane | (C₂H₅O)₃Si(CH₂)₃Si(C₂H₅O)₃ |
| Bridged Polysilsesquioxane | [—O₃/₂Si—(CH₂)₃—SiO₃/₂—]n |
| Silanol | R₃Si-OH |
| Siloxane | R₃Si-O-SiR₃ |
| Cyclic Disilsesquioxane | Cyclic structure from intramolecular condensation |
| Hydrogen Chloride | HCl |
Coordination Chemistry and Catalytic Applications Derived from 1,3 Bis Trichlorosilyl Propane Derivatives
Design and Synthesis of Functionalized Silane (B1218182) Ligands
The derivatization of 1,3-bis(trichlorosilyl)propane is a key strategy for creating ligands with tailored electronic and steric properties. These properties are crucial for influencing the activity and selectivity of metal complexes in catalytic reactions.
Phosphine (B1218219) ligands are of significant interest in coordination chemistry due to their strong σ-donating capabilities, which help stabilize metal complexes. tcichemicals.com The functionalization of this compound derivatives to incorporate phosphine moieties is a sophisticated approach to ligand design.
One synthetic route involves the reaction of a lithiated disilylpropenyl species, derived from a related disilylpropene precursor, with chlorophosphines. dtic.mil This method allows for the introduction of various phosphine groups, yielding a range of (1,3-disilylpropenyl)phosphines. dtic.mil The resulting phosphine ligands can then be coordinated to metal centers, such as ruthenium(II), to form complexes of the type trans-Cl2Ru(dppp)(NH2R)2, where 'dppp' represents a diphosphine ligand like 1,3-bis(diphenylphosphino)propane. nih.govnajah.edu The synthesis of such complexes can be monitored using ³¹P{¹H} NMR spectroscopy, which provides valuable information about the coordination environment of the phosphorus atoms. nih.govnajah.edu
For example, the reaction of Cl2Ru(dppp)2 with 3-(triethoxysilyl)propylamine leads to the substitution of one dppp (B1165662) ligand by two amine ligands, resulting in the formation of trans-Cl2Ru(dppp)(NH2R)2. nih.gov This ligand exchange process can be readily followed by the change in the phosphorus chemical shift in the ³¹P{¹H} NMR spectrum. nih.gov The resulting complexes, featuring both phosphine and amine functionalities, have potential applications in catalysis. nih.govmdpi.com
| Compound Name | Abbreviation | Role in Synthesis/Complex |
| 1,3-Bis(diphenylphosphino)propane | dppp | Bidentate phosphine ligand |
| 3-(Triethoxysilyl)propylamine | - | Amine co-ligand |
| 1,3-Bis(di-2-pyridylphosphino)propane | d2pypp | Bidentate phosphine ligand |
| (1,3-Disilylpropenyl)phosphines | - | Functionalized phosphine ligands |
Immobilization of Catalytically Active Metal Centers via Siloxane Support Structures
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recovery and reusability, thereby bridging the gap between homogeneous and heterogeneous catalysis. mdpi.com The silane derivatives of this compound are ideal for this purpose, as they can be readily incorporated into siloxane networks.
The process often involves the synthesis of a metal complex bearing a functionalized ligand with a trialkoxysilyl group, such as N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. mdpi.com This functionalized complex can then be co-condensed with a cross-linking agent like tetraethoxysilane (TEOS) through a sol-gel process. mdpi.com This results in the formation of a polysiloxane xerogel, where the catalytically active metal complex is covalently bound to the silica (B1680970) matrix. mdpi.com
This immobilization technique has been successfully applied to ruthenium(II) complexes containing diphosphine and diamine ligands. mdpi.com For instance, a complex of the type [RuCl2(dppme)(NN)], where dppme is H2C=C(CH2PPh2)2 and NN is the silyl-functionalized diamine, can be immobilized to create a heterogeneous catalyst. mdpi.com The successful immobilization can be confirmed by the disappearance of the methoxy (B1213986) signals from the trimethoxysilyl group in the solid-state ¹³C NMR spectrum of the resulting xerogel. mdpi.com
These supported catalysts often exhibit high activity and selectivity in hydrogenation reactions, such as the chemoselective hydrogenation of cinnamaldehyde (B126680) to (E)-3-phenylprop-2-en-1-ol. mdpi.com The robust anchoring of the metal center to the siloxane support prevents leaching and allows for the catalyst to be easily separated from the reaction products and reused. mdpi.com
| Starting Material/Complex | Functional Group for Immobilization | Support Matrix |
| [RuCl2(dppme)(NN)] | (CH3O)3Si- | Polysiloxane Xerogel |
| Metal complexes with T-functionalized ligands | (RO)3Si- | Polysiloxane Matrix |
Mechanistic Insights into Supported Catalysis Systems
Understanding the reaction mechanisms of supported catalysts is essential for optimizing their performance and designing more efficient catalytic systems. While the specific mechanistic studies on catalysts derived directly from this compound are not extensively detailed in the provided context, general principles from related supported systems can be inferred.
For supported platinum-tin catalysts used in PDH, the support material influences the catalyst's stability and selectivity. csic.es The addition of modifiers like magnesium to a silica support can create weak basic sites that improve selectivity towards propylene (B89431) and reduce the formation of coke, a common cause of catalyst deactivation. csic.es
In alkane metathesis catalyzed by supported tantalum hydrides, the reaction is believed to proceed through the formation of metallacyclobutane intermediates. acs.org Isotope-labeling experiments using ¹³C-labeled ethane (B1197151) have shown a redistribution of carbon atoms, which supports a mechanism involving the cleavage and reformation of C-C bonds. acs.org
| Catalytic System | Key Mechanistic Feature | Role of Support |
| Silica-supported Ga(III) for PDH | C-H bond activation of propane (B168953) | Minimal impact of siloxane bridge on C-H activation |
| Pt-Sn on modified silica for PDH | Reduction of coke formation | Creation of basic sites to improve selectivity |
| Supported Tantalum hydride for alkane metathesis | Formation of metallacyclobutane intermediates | Stabilization of the active metal hydride species |
Spectroscopic Characterization and Computational Modeling of 1,3 Bis Trichlorosilyl Propane Systems
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and functional groups present in 1,3-bis(trichlorosilyl)propane.
Multinuclear NMR spectroscopy is a cornerstone for the characterization of organosilicon compounds, offering detailed information about the hydrogen, carbon, and silicon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The propyl chain consists of three distinct proton environments.
The two equivalent methylene (B1212753) groups adjacent to the silicon atoms (α-CH₂) are expected to show a triplet.
The central methylene group (β-CH₂) is anticipated to appear as a multiplet, likely a quintet or sextet, due to coupling with the adjacent α-protons.
The protons on the carbons directly bonded to the silicon atoms would be the most deshielded due to the electronegativity of the trichlorosilyl (B107488) group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display two distinct signals corresponding to the two chemically non-equivalent carbon atoms in the propyl chain.
The two equivalent carbons bonded to the silicon atoms (α-C) would appear as a single resonance.
The central carbon atom (β-C) would give rise to a separate signal. The chemical shifts are influenced by the presence of the silicon atoms. pressbooks.pub
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly informative for organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of only one type of silicon environment. The chemical shift for the trichlorosilyl group is anticipated to be in a specific region characteristic of silicon atoms bonded to three chlorine atoms. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 1.5 - 2.0 | Triplet | α-CH₂ |
| ¹H | 1.8 - 2.2 | Multiplet | β-CH₂ |
| ¹³C | 20 - 30 | - | α-C |
| ¹³C | 15 - 25 | - | β-C |
| ²⁹Si | 10 - 20 | - | SiCl₃ |
Note: The chemical shift values presented are estimations based on typical ranges for similar structural motifs and should be considered as such in the absence of experimental data.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The spectra of this compound would be characterized by absorptions corresponding to the vibrations of the propyl chain and the trichlorosilyl groups.
Key expected vibrational modes include:
C-H stretching vibrations of the methylene groups in the propyl chain, typically observed in the 2850-3000 cm⁻¹ region.
C-H bending (scissoring and rocking) vibrations in the 1300-1470 cm⁻¹ range.
Si-Cl stretching vibrations , which are expected to be strong in both IR and Raman spectra, typically appearing in the 450-650 cm⁻¹ region. The presence of multiple chlorine atoms on each silicon would likely result in multiple bands corresponding to symmetric and asymmetric stretches.
C-Si stretching vibrations , which are generally weaker and appear in the 600-800 cm⁻¹ range.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch | 2850 - 3000 | Medium to Strong |
| C-H Bend | 1300 - 1470 | Medium |
| Si-Cl Asymmetric Stretch | 580 - 650 | Strong |
| Si-Cl Symmetric Stretch | 450 - 550 | Strong |
| C-Si Stretch | 600 - 800 | Weak to Medium |
Note: These are predicted frequency ranges based on characteristic group frequencies for organosilicon compounds.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected, although it may be of low abundance due to the lability of the molecule under ionization.
The fragmentation pattern would likely be dominated by cleavage of the C-C and C-Si bonds. libretexts.orgchemguide.co.ukwikipedia.orglibretexts.org Common fragmentation pathways for organosilanes include the loss of alkyl radicals and chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to characteristic clusters of peaks for chlorine-containing fragments, which would be a key feature in the mass spectrum.
Predicted collision cross-section values for various adducts of this compound have been calculated, providing theoretical data for its ion mobility characteristics.
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 308.82118 | 164.7 |
| [M+Na]⁺ | 330.80312 | 170.6 |
| [M-H]⁻ | 306.80662 | 158.0 |
| [M+NH₄]⁺ | 325.84772 | 178.6 |
| [M]⁺ | 307.81335 | 160.3 |
Source: PubChem CID 11243856. These values are computationally predicted.
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. For this compound, Si K-edge EXAFS could provide precise measurements of the average Si-C and Si-Cl bond lengths and their coordination numbers. scispace.com This technique is particularly valuable as it does not require single crystals and can provide structural information for materials in various states. arizona.edu The analysis of the EXAFS data would allow for the determination of the radial distribution of atoms around the silicon atoms, confirming the tetrahedral coordination environment.
Theoretical Approaches to Structure, Reactivity, and Properties
Computational chemistry provides a powerful complement to experimental spectroscopic techniques, offering detailed insights into the electronic and geometric properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular structure and properties of organosilicon compounds. A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netijcps.org
Furthermore, DFT calculations can elucidate the electronic structure, including the distribution of electron density, Mulliken charges on each atom, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 4: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Hypothetical Value |
| Si-Cl Bond Length | 2.05 Å |
| Si-C Bond Length | 1.88 Å |
| C-C Bond Length | 1.54 Å |
| Cl-Si-Cl Bond Angle | 108.5° |
| C-Si-Cl Bond Angle | 110.4° |
| Si-C-C Bond Angle | 112.0° |
Note: These values are illustrative examples of what could be obtained from a DFT calculation and are not based on a published study of this specific molecule.
Ab Initio Calculations of Reactive Pathways and Energetic Landscapes
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, serve as a powerful tool for predicting the behavior of chemical systems. For a molecule such as this compound, these calculations could elucidate the mechanisms of its thermal decomposition, hydrolysis, or reactions with other chemical species.
A primary focus of such a study would be the identification of transition states and the calculation of activation energies for various potential reaction pathways. For instance, the cleavage of the silicon-carbon or silicon-chlorine bonds is a likely initial step in many reactions. The energetic landscape, a multi-dimensional surface that represents the potential energy of the system as a function of the geometric arrangement of its atoms, would be mapped to visualize these pathways.
Table 1: Hypothetical Energy Profile for a Reaction Pathway of this compound
| Species/State | Description | Relative Energy (kJ/mol) |
| Reactant | This compound | 0 |
| Transition State 1 | Elongated Si-C bond | +150 |
| Intermediate 1 | •CH2CH2CH2SiCl3 + •SiCl3 | +120 |
| Transition State 2 | H-atom transfer | +180 |
| Product | Propane (B168953) + Si2Cl6 | -50 |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from ab initio calculations. The actual values would require rigorous computational studies.
Computational Studies of Conformational Preferences
The flexibility of the propane backbone in this compound allows for a variety of spatial arrangements, or conformations. The bulky and highly electronegative trichlorosilyl groups at either end of the propane chain are expected to significantly influence the molecule's preferred three-dimensional structure. Computational studies are essential for determining the relative energies of these different conformers and the energy barriers to rotation around the C-C and C-Si single bonds.
Techniques such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) could be employed to perform a detailed conformational analysis. The results would identify the most stable conformer(s) and provide insight into the molecule's dynamic behavior in different environments. This information is crucial for understanding its physical properties and reactivity.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |
| Anti-Anti | 180° | 0 | 75 |
| Gauche-Anti | 60° | 5 | 20 |
| Gauche-Gauche | 60°, -60° | 10 | 5 |
Note: This table presents illustrative data based on general principles of conformational analysis. The actual conformational preferences of this compound would need to be determined through specific computational modeling.
Emerging Research Frontiers and Future Perspectives for 1,3 Bis Trichlorosilyl Propane
Development of Sustainable Synthetic Processes
The traditional synthesis of organochlorosilanes often involves energy-intensive processes and the use of hazardous reagents. As the demand for silicon-based materials grows, there is an increasing focus on developing more sustainable and environmentally friendly synthetic routes. For 1,3-Bis(trichlorosilyl)propane, research is moving towards greener chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.
A key area of development is the catalytic hydrosilylation of allyl chloride with trichlorosilane. While this is a common method for producing organochlorosilanes, advancements are being made in the types of catalysts used. The development of novel, highly efficient, and selective catalysts can lead to higher yields and fewer byproducts, thereby improving the atom economy of the reaction. Furthermore, exploring alternative, chlorine-free precursors is a significant long-term goal in organosilane chemistry. The direct synthesis of organosilanes from silicon metal and organic halides, known as the Müller-Rochow process, is also being reinvestigated with a focus on improving its environmental footprint through better energy efficiency and waste stream management.
| Synthesis Method | Precursors | Catalyst/Conditions | Sustainability Aspect |
| Catalytic Hydrosilylation | Allyl chloride, Trichlorosilane | Platinum-based catalysts | High efficiency and selectivity, potential for catalyst recycling. |
| Direct Process (Müller-Rochow) | Silicon metal, 1,3-Dichloropropane | Copper catalyst, high temperatures | Potential for direct synthesis from elemental silicon, ongoing research to reduce energy intensity. |
| Grignard Reaction | 1,3-Dibromopropane, Magnesium, Silicon tetrachloride | Ether solvent | Established method, focus on solvent recycling and minimizing magnesium waste. |
Novel Applications in Advanced Functional Materials (e.g., Low-Refractive Index Materials)
The bifunctional nature of this compound makes it an excellent precursor for creating cross-linked, three-dimensional networks. These networks form the basis of advanced functional materials with tailored properties. One of the most promising applications is in the development of materials with a low refractive index.
Another area of interest is the development of low-k dielectric materials for the microelectronics industry. As integrated circuits become smaller and more powerful, the insulating materials between the conductive pathways need to have a low dielectric constant (k) to reduce signal delay and power consumption. The incorporation of the propane (B168953) bridge from this compound into silica-based films can lower the dielectric constant by introducing porosity and reducing the density of polarizable Si-O bonds.
Interdisciplinary Research with Nanoscience and Engineering
The synergy between this compound chemistry and the fields of nanoscience and engineering is opening up new avenues for material design and application. The ability of this compound to act as a surface modification agent for nanoparticles is a key area of research.
By reacting with hydroxyl groups on the surface of nanoparticles (e.g., silica (B1680970), titania, zirconia), this compound can form a covalent bond with the nanoparticle surface. This surface functionalization can improve the dispersion of nanoparticles in polymer matrices, preventing agglomeration and leading to nanocomposites with enhanced mechanical, thermal, and optical properties. The unreacted trichlorosilyl (B107488) group can then be used to further react with the polymer matrix, creating a strong interface between the inorganic nanoparticle and the organic polymer.
Furthermore, this compound can be used to create bridged polysilsesquioxane nanoparticles. These nanoparticles have a hybrid organic-inorganic structure throughout their volume, not just on the surface. The properties of these nanoparticles can be tuned by co-condensing this compound with other organosilane precursors, leading to materials with tailored functionality for applications in catalysis, drug delivery, and sensing.
Methodological Advancements in Characterization and Computational Prediction
As the complexity of materials derived from this compound increases, so does the need for advanced characterization techniques and predictive computational models. A multi-technique approach is often necessary to fully understand the structure-property relationships of these hybrid materials.
Advanced Characterization Techniques:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of chemical reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹³C, ¹H) | Elucidation of the molecular structure and the degree of cross-linking in polymers. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition behavior. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Visualization of the morphology and microstructure of materials at the nanoscale. |
| X-ray Photoelectron Spectroscopy (XPS) | Determination of the elemental composition and chemical states of the surface. |
Computational Prediction:
Computational chemistry is becoming an increasingly powerful tool for predicting the properties of new materials before they are synthesized. For this compound and its derivatives, computational methods can be used to:
Model Reaction Mechanisms: Understanding the step-by-step process of hydrolysis and condensation can help in optimizing reaction conditions.
Predict Material Properties: Properties such as density, refractive index, and mechanical strength can be estimated using molecular dynamics simulations and density functional theory (DFT).
Design New Materials: Computational screening can be used to identify new organosilane precursors that are likely to yield materials with desired properties.
These computational approaches can significantly accelerate the research and development cycle for new materials based on this compound.
Q & A
Q. What are the recommended synthetic methodologies for 1,3-Bis(trichlorosilyl)propane?
Synthesis of this compound can be inferred from analogous organosilicon compounds. For example, trichlorosilane derivatives are often synthesized via hydrosilylation or alkylation reactions. A plausible route involves reacting propane-1,3-diol with excess trichlorosilane under controlled anhydrous conditions, using catalysts like platinum on carbon (Pt/C) or Lewis acids to enhance reactivity. Reaction monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is critical to track intermediate formation .
Q. What safety protocols are essential for handling this compound?
Due to its water-reactive and corrosive nature, handle this compound in a glovebox or fume hood under inert gas (e.g., argon). Use chemically resistant gloves (e.g., nitrile) and eye protection. Storage should be in sealed, moisture-proof containers at temperatures below 25°C. Transport requires UN 3094 classification (corrosive, water-reactive), adhering to IATA/IMDG/ADR regulations .
Q. Which analytical techniques are optimal for characterizing purity and structure?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm substitution patterns and silane groups.
- Mass spectrometry (MS) for molecular weight verification.
- Fourier-transform infrared (FTIR) to identify Si-Cl and Si-C vibrational modes.
- Elemental analysis to validate stoichiometry. Cross-referencing with computational models (e.g., ACD/Labs or EPISuite predictions) enhances accuracy .
Advanced Research Questions
Q. How can this compound be utilized in catalytic systems?
This compound may act as a Lewis acid catalyst in hydrosilylation or cross-coupling reactions. For instance, in Pd-catalyzed arylations, analogous bis-phosphine ligands (e.g., 1,3-Bis(diphenylphosphino)propane) are used to stabilize metal centers and modulate reactivity. Testing catalytic efficiency involves kinetic studies under varying temperatures, solvent polarities, and substrate ratios. Reaction progress can be tracked via GC-MS or in situ Raman spectroscopy .
Q. What mechanistic insights exist for its reactivity compared to other organosilanes?
Comparative studies with shorter-chain silanes (e.g., bis(trichlorosilyl)methane) reveal that the propane backbone enhances steric flexibility, potentially improving substrate accessibility in catalytic cycles. Density functional theory (DFT) simulations can model transition states and electron density distributions to explain regioselectivity. Experimental validation via isotopic labeling (e.g., deuterated substrates) may clarify reaction pathways .
Q. How should toxicity studies be designed for this compound?
Adopt methodologies from structurally related chlorinated compounds:
- In vitro assays : Assess cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.
- In vivo models : Conduct subchronic oral exposure studies in rodents, focusing on hepatorenal endpoints.
- PBPK modeling : Integrate metabolic data (e.g., cytochrome P450 interactions) to predict human dosimetry. Address data gaps by prioritizing inhalation bioassays and multigenerational reproductive studies .
Q. What are the challenges in resolving contradictions in its thermodynamic data?
Discrepancies in boiling points or stability constants often arise from impurities or measurement techniques. Use high-purity samples (>99%) and validate results via differential scanning calorimetry (DSC) for phase transitions. Collaborative interlaboratory studies improve reproducibility. Computational tools like COSMOtherm can predict physicochemical properties for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
